molecular formula C23H44O2 B3039146 13-Docosenoic acid, methyl ester CAS No. 7439-44-3

13-Docosenoic acid, methyl ester

Cat. No.: B3039146
CAS No.: 7439-44-3
M. Wt: 352.6 g/mol
InChI Key: ZYNDJIBBPLNPOW-ZHACJKMWSA-N
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Description

13-Docosenoic acid, methyl ester, also known as methyl cis-13-docosenoate, is a long-chain fatty acid ester with the molecular formula C23H44O2 and a molecular weight of 352.59 g/mol . It is commonly found in various natural oils and is known for its applications in different scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Docosenoic acid, methyl ester can be synthesized through the esterification of 13-docosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the transesterification of natural oils rich in erucic acid, such as rapeseed oil. The process includes the reaction of the oil with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions

13-Docosenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain and the presence of a single cis double bond, which imparts specific physical and chemical properties. Its high molecular weight and low volatility make it suitable for applications requiring stability and long-lasting effects .

Properties

IUPAC Name

methyl (E)-docos-13-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNDJIBBPLNPOW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310475
Record name Methyl (13E)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-44-3
Record name Methyl (13E)-13-docosenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (13E)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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